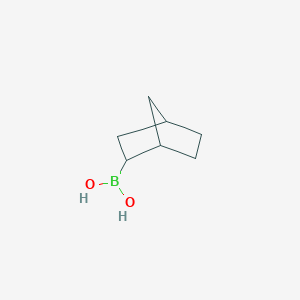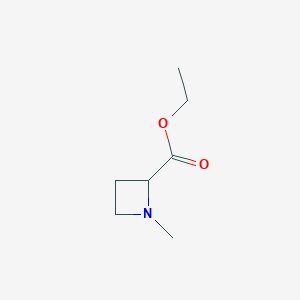
2,6-Dimethyl-1H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-1H-purine is a heterocyclic aromatic organic compound belonging to the purine family. Purines are vital components in biochemistry, forming the backbone of nucleic acids like DNA and RNA. The compound’s structure consists of a fused pyrimidine-imidazole ring system, with methyl groups attached at the 2 and 6 positions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1H-purine typically involves the alkylation of purine derivatives. One common method starts with the reaction of theophylline (1,3-dimethylxanthine) with methyl iodide in the presence of a base like potassium carbonate. The reaction proceeds under reflux conditions in a solvent such as dimethylformamide (DMF) to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2,6-Dimethyl-1H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine oxides.
Reduction: Reduction reactions can yield dihydropurine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Purine oxides.
Reduction: Dihydropurine derivatives.
Substitution: Halogenated purines or other substituted derivatives.
科学研究应用
2,6-Dimethyl-1H-purine has diverse applications in scientific research:
Biology: The compound is studied for its role in nucleic acid analogs and potential therapeutic agents.
Medicine: Research explores its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,6-Dimethyl-1H-purine involves its interaction with specific molecular targets. It can inhibit enzymes like phosphodiesterases, leading to increased levels of cyclic AMP and cyclic GMP within cells . This inhibition can result in various physiological effects, including bronchodilation and anti-inflammatory responses.
相似化合物的比较
1,3-Dimethylxanthine (Theophylline): Shares a similar structure but with different methylation positions.
Caffeine (1,3,7-Trimethylxanthine): Another methylated purine derivative with stimulant properties.
Theobromine (3,7-Dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness: 2,6-Dimethyl-1H-purine is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Its distinct properties make it valuable for targeted research and industrial applications.
属性
分子式 |
C7H8N4 |
|---|---|
分子量 |
148.17 g/mol |
IUPAC 名称 |
2,6-dimethyl-7H-purine |
InChI |
InChI=1S/C7H8N4/c1-4-6-7(9-3-8-6)11-5(2)10-4/h3H,1-2H3,(H,8,9,10,11) |
InChI 键 |
LCNSRLOKWJJBSO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NC(=N1)C)N=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(4-Methylphenyl)methyl]boronic acid](/img/structure/B11922352.png)
![(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B11922356.png)

![7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B11922373.png)
![Pyrazolo[1,5-a]pyrimidin-5-ylmethanol](/img/structure/B11922384.png)
![7-Methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B11922387.png)
![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11922392.png)







